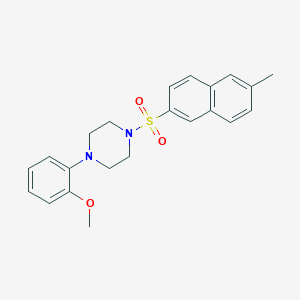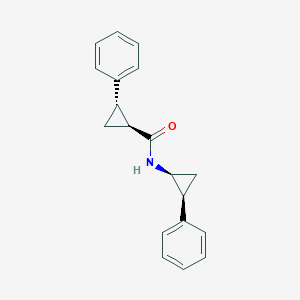
2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide is a complex organic compound characterized by its unique cyclopropane rings and phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide typically involves the following steps:
Formation of Cyclopropane Rings: The initial step involves the formation of cyclopropane rings through a cyclopropanation reaction. This can be achieved using reagents such as diazomethane or Simmons-Smith reagents.
Introduction of Phenyl Groups: The phenyl groups are introduced via Friedel-Crafts alkylation or acylation reactions.
Amidation: The final step involves the formation of the amide bond through a reaction between the cyclopropanecarboxylic acid and an amine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
化学反应分析
Types of Reactions
2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and nucleophiles such as sodium methoxide.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of advanced materials with unique mechanical or chemical properties.
作用机制
The mechanism of action of 2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyclopropane rings and phenyl groups allow it to fit into active sites or binding pockets, thereby modulating the activity of the target. This modulation can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
相似化合物的比较
Similar Compounds
(1R,2R)-2-phenyl-N-[(1R,2R)-2-phenylcyclopropyl]cyclopropanecarboxamide: A stereoisomer with similar structural features but different spatial arrangement.
(1S,2S)-2-phenylcyclopropanecarboxylic acid: Lacks the amide group, leading to different chemical properties.
(1S,2S)-2-phenyl-N-[(1S,2S)-2-phenylcyclopropyl]acetamide: Similar structure but with an acetamide group instead of a cyclopropanecarboxamide group.
Uniqueness
The uniqueness of 2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide lies in its specific combination of cyclopropane rings and phenyl groups, which confer distinct chemical and biological properties
属性
分子式 |
C19H19NO |
|---|---|
分子量 |
277.4g/mol |
IUPAC 名称 |
(1S,2S)-2-phenyl-N-[(1S,2S)-2-phenylcyclopropyl]cyclopropane-1-carboxamide |
InChI |
InChI=1S/C19H19NO/c21-19(17-11-15(17)13-7-3-1-4-8-13)20-18-12-16(18)14-9-5-2-6-10-14/h1-10,15-18H,11-12H2,(H,20,21)/t15-,16+,17+,18+/m1/s1 |
InChI 键 |
IEGGOVHQZJEQIJ-OWSLCNJRSA-N |
SMILES |
C1C(C1C(=O)NC2CC2C3=CC=CC=C3)C4=CC=CC=C4 |
手性 SMILES |
C1[C@@H]([C@H]1C(=O)N[C@H]2C[C@H]2C3=CC=CC=C3)C4=CC=CC=C4 |
规范 SMILES |
C1C(C1C(=O)NC2CC2C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


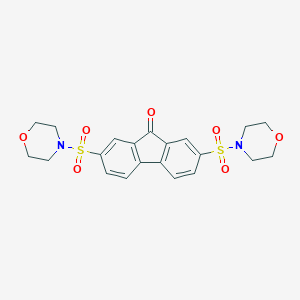



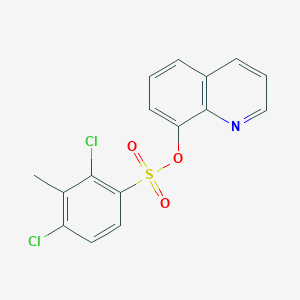

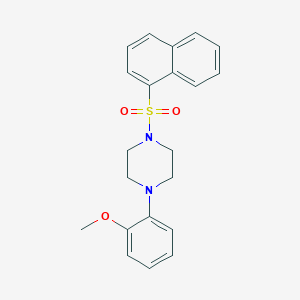
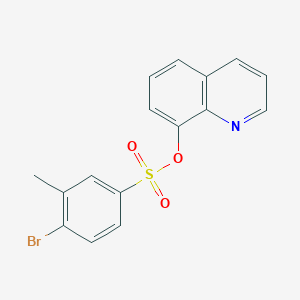

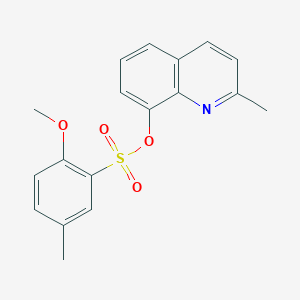
![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B346588.png)
![1-(Diphenylmethyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine](/img/structure/B346589.png)

